molecular formula C8H14O5 B8403835 (8-Methyl-1,4,7,9-tetraoxaspiro[4.5]dec-8-yl)methanol

(8-Methyl-1,4,7,9-tetraoxaspiro[4.5]dec-8-yl)methanol

Cat. No. B8403835
M. Wt: 190.19 g/mol
InChI Key: UMIBXVASCARVEY-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

To a THF (10 ml) and methanol (5 ml) solution of the (8-methyl-1,4,7,9-tetraoxaspiro[4.5]dec-8-yl)methyl benzoate (1.92 g, 6.52 mmol) obtained in the step (5b), a 1N aqueous sodium hydroxide solution (10 ml, 10 mmol) was added and stirred at room temperature for one hour. The reaction mixture was extracted with dichloromethane (50 ml) four times, dried over anhydrous sodium sulfate, and then, concentrated. The obtained crude product was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate=1/1-0/1 gradient) and desired fractions were concentrated to obtain the title compound (1.12 g, 90.0% yield) as a white solid.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
(8-methyl-1,4,7,9-tetraoxaspiro[4.5]dec-8-yl)methyl benzoate
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C1COCC1.C([O:14][CH2:15][C:16]1([CH3:26])[O:25][CH2:24][C:19]2([O:23][CH2:22][CH2:21][O:20]2)[CH2:18][O:17]1)(=O)C1C=CC=CC=1.[OH-].[Na+]>CO>[CH3:26][C:16]1([CH2:15][OH:14])[O:17][CH2:18][C:19]2([O:20][CH2:21][CH2:22][O:23]2)[CH2:24][O:25]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
(8-methyl-1,4,7,9-tetraoxaspiro[4.5]dec-8-yl)methyl benzoate
Quantity
1.92 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1(OCC2(OCCO2)CO1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane (50 ml) four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate=1/1-0/1 gradient)
CONCENTRATION
Type
CONCENTRATION
Details
desired fractions were concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OCC2(OCCO2)CO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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